ethyl 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the dihydroisoquinoline and methoxyphenyl intermediates, followed by their condensation with a suitable pyrimidine derivative under controlled conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ethyl 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The specific pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other pyrimidine derivatives and isoquinoline-based molecules. Examples include:
- Ethyl 4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C24H27N3O4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H27N3O4/c1-3-31-23(28)21-20(15-27-13-12-16-6-4-5-7-18(16)14-27)25-24(29)26-22(21)17-8-10-19(30-2)11-9-17/h4-11,22H,3,12-15H2,1-2H3,(H2,25,26,29) |
InChI Key |
NOPNNHQFMKXYPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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